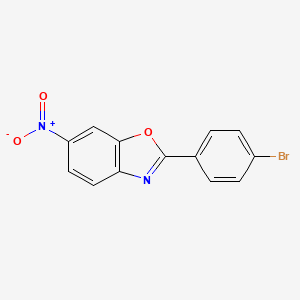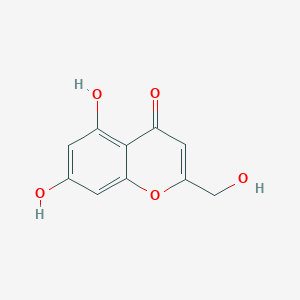
6-Chloro-3-(2-methoxyethoxy)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-3-(2-methoxyethoxy)quinoline is a quinoline derivative characterized by the presence of a chlorine atom at the 6th position and a 2-methoxyethoxy group at the 3rd position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-(2-methoxyethoxy)quinoline typically involves the functionalization of the quinoline ring. One common method is the Vilsmeier-Haack reaction, which uses a Vilsmeier reagent (DMF + POCl3 or PCl5) to introduce the chloro group at the desired position . The methoxyethoxy group can be introduced through nucleophilic substitution reactions using appropriate alkylating agents.
Industrial Production Methods: Industrial production of quinoline derivatives often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of catalysts such as piperidine, pyridine, and triethylamine can enhance the reaction efficiency .
化学反应分析
Types of Reactions: 6-Chloro-3-(2-methoxyethoxy)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate in polar solvents.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
6-Chloro-3-(2-methoxyethoxy)quinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Quinoline derivatives are explored for their therapeutic potential in treating diseases such as malaria and cancer.
Industry: It is used in the production of dyes, pigments, and other materials
作用机制
The mechanism of action of 6-Chloro-3-(2-methoxyethoxy)quinoline involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit enzymes involved in critical biological pathways, thereby exerting its antimicrobial or anticancer effects .
相似化合物的比较
2-Chloroquinoline-3-carbaldehyde: Another quinoline derivative with similar synthetic routes and applications.
6-Methoxyquinoline: Shares the methoxy group but lacks the chloro substitution.
3-Quinolinecarboxaldehyde: Similar structure but with a carboxaldehyde group instead of the methoxyethoxy group.
Uniqueness: 6-Chloro-3-(2-methoxyethoxy)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chloro and methoxyethoxy groups enhances its reactivity and potential for diverse applications.
属性
分子式 |
C12H12ClNO2 |
|---|---|
分子量 |
237.68 g/mol |
IUPAC 名称 |
6-chloro-3-(2-methoxyethoxy)quinoline |
InChI |
InChI=1S/C12H12ClNO2/c1-15-4-5-16-11-7-9-6-10(13)2-3-12(9)14-8-11/h2-3,6-8H,4-5H2,1H3 |
InChI 键 |
NCRAHMFPAZZLAA-UHFFFAOYSA-N |
规范 SMILES |
COCCOC1=CN=C2C=CC(=CC2=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-7-carboxylic acid](/img/structure/B13871823.png)

![4-amino-1-((6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)pyrimidin-2(1H)-one](/img/structure/B13871841.png)


![1-[(2-Chlorophenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid](/img/structure/B13871845.png)


![5-O-tert-butyl 1-O-ethyl 3-[tert-butyl(dimethyl)silyl]oxypentanedioate](/img/structure/B13871857.png)




![(1-Methyl-2,3-dihydropyrrolo[2,3-b]pyridin-4-yl)methanol](/img/structure/B13871894.png)
